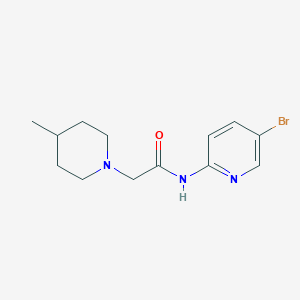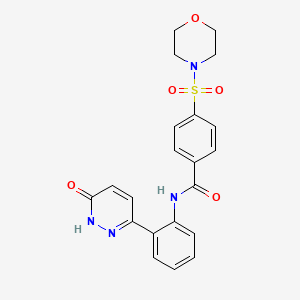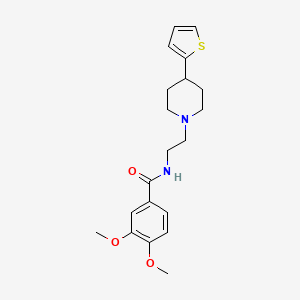
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide, also known as BPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the biological processes that this enzyme is involved in.
Mécanisme D'action
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide inhibits PKC by binding to the enzyme's catalytic domain, which prevents it from phosphorylating its target proteins. This, in turn, leads to a disruption of the signaling pathways that are regulated by PKC, which can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide are dependent on the specific biological process that is being studied. However, some of the general effects of PKC inhibition include a decrease in cell growth and proliferation, an increase in apoptosis, and a disruption of cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide in lab experiments is its potency as a PKC inhibitor. This allows researchers to study the effects of PKC inhibition at very low concentrations of the compound. However, one limitation of using N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide is its specificity for PKC. This means that it may not be effective for studying the effects of other enzymes or signaling pathways.
Orientations Futures
There are several potential future directions for research on N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide. One area of interest is the development of more specific PKC inhibitors that can target specific isoforms of the enzyme. Another area of interest is the use of N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide in the development of new cancer therapies, as PKC is often overexpressed in cancer cells. Additionally, N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide could be used to study the role of PKC in other biological processes, such as immune function and neurological disorders.
Méthodes De Synthèse
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 5-bromopyridine-2-carboxylic acid with thionyl chloride to form 5-bromopyridine-2-carbonyl chloride. The second step involves the reaction of this compound with 4-methylpiperidine to form the intermediate product, 5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide. The final step involves the purification of the intermediate product to obtain the final product, N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide.
Applications De Recherche Scientifique
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific enzyme called protein kinase C (PKC), which is involved in a wide range of biological processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide can be used to study the role of this enzyme in various biological processes.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O/c1-10-4-6-17(7-5-10)9-13(18)16-12-3-2-11(14)8-15-12/h2-3,8,10H,4-7,9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWREYRALNZTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethoxy-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2631697.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2631700.png)




![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2631707.png)




![Ethyl 4-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2631716.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2631719.png)